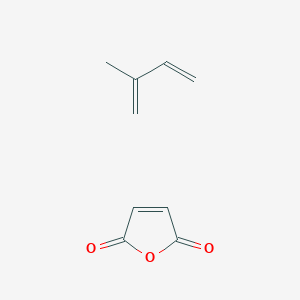
NSC 148129
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 148129 is a compound with the molecular formula C9H10O3 It is known for its unique structure, which includes a furan ring and a diene component
Métodos De Preparación
Synthetic Routes and Reaction Conditions
NSC 148129 can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with isoprene under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of furan-2,5-dione; 2-methylbuta-1,3-diene often involves large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
NSC 148129 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan ring and diene component can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
NSC 148129 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which furan-2,5-dione; 2-methylbuta-1,3-diene exerts its effects involves interactions with various molecular targets. The furan ring and diene component can participate in different pathways, leading to diverse biological and chemical outcomes. These interactions are often mediated by the compound’s ability to form reactive intermediates and engage in electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
Maleic Anhydride: Similar in structure but lacks the diene component.
Isoprene: Contains the diene component but lacks the furan ring.
Furan: Contains the furan ring but lacks the diene component.
Uniqueness
NSC 148129 is unique due to its combination of a furan ring and a diene component. This dual functionality allows it to participate in a broader range of chemical reactions compared to its individual components .
Propiedades
Número CAS |
25249-78-9 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
furan-2,5-dione;2-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H8.C4H2O3/c1-4-5(2)3;5-3-1-2-4(6)7-3/h4H,1-2H2,3H3;1-2H |
Clave InChI |
QDTNFRLPXCUGCC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C=C.C1=CC(=O)OC1=O |
Números CAS relacionados |
25249-78-9 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














